molecular formula C24H26N6O B2955375 N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1206991-63-0

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2955375
CAS No.: 1206991-63-0
M. Wt: 414.513
InChI Key: CAYUQWMIIXQBNQ-UHFFFAOYSA-N
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Description

The compound N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide features a benzimidazole core substituted with a methyl group at the 1-position, a cyclohexylmethyl linker, and a triazole-phenyl-carboxamide moiety. The triazole ring enhances metabolic stability and binding affinity, while the cyclohexyl group may influence lipophilicity and bioavailability.

Properties

IUPAC Name

N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O/c1-29-22-10-6-5-9-20(22)27-23(29)18-13-11-17(12-14-18)15-25-24(31)21-16-26-30(28-21)19-7-3-2-4-8-19/h2-10,16-18H,11-15H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYUQWMIIXQBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C24H26N6OC_{24}H_{26}N_{6}O and a molecular weight of approximately 414.51 g/mol. It features several functional groups, including a benzoimidazole moiety, a cyclohexyl group, and a triazole ring, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Anticancer Activity:
Research has indicated that triazole derivatives often exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the triazole ring enhances cytotoxicity against various cancer cell lines .

2. Antimicrobial Properties:
Triazoles are known for their broad-spectrum antimicrobial activity. Studies have demonstrated that derivatives containing triazole rings can effectively combat bacterial and fungal infections. For example, certain triazole compounds have shown minimum inhibitory concentration (MIC) values in the range of 16 to 1000 µg/mL against pathogens like Candida glabrata .

3. Enzyme Inhibition:
Triazole derivatives have been identified as potent inhibitors of various enzymes, including those involved in cancer progression and microbial resistance. The ability to inhibit these enzymes can lead to reduced tumor growth and enhanced efficacy of existing therapies .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Triazole Ring: This is often achieved through the reaction of appropriate azides and alkynes under controlled conditions.
  • Introduction of Functional Groups: The benzoimidazole and cyclohexyl groups are introduced via nucleophilic substitution reactions.
  • Purification: Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to ensure the purity of the final product.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of triazole derivatives similar to this compound:

StudyFindings
Study A Demonstrated significant anticancer activity with IC50 values lower than standard chemotherapeutics like doxorubicin .
Study B Reported effective antimicrobial activity against various strains with MIC values indicating strong potential for therapeutic applications .
Study C Investigated enzyme inhibition properties, revealing interactions that could lead to decreased resistance in microbial strains .

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs (Table 1) share the benzimidazole core but differ in substituents and appended functional groups:

Compound (Source) Core Structure Key Substituents Pharmacophoric Moieties
Target Compound 1-Methylbenzimidazole Cyclohexylmethyl, 2-phenyl-1,2,3-triazole-4-carboxamide Benzimidazole, triazole, carboxamide
9a–9e () Benzimidazole + phenoxymethyl triazole Varied aryl-thiazole groups (e.g., 4-fluorophenyl, 4-bromophenyl) Benzimidazole, triazole, thiazole
5ck () Benzimidazole + pyrrolidine-isoindoline 1,3-Dioxoisoindolin-2-yl ethyl, pyrrolidine Benzimidazole, isoindoline, pyrrolidine
Compounds 2–12 () 5-Chlorobenzimidazole Chlorophenyl, thiazolidinone, acetamide, or benzamide groups Benzimidazole, chlorine, heterocycles
Compound 1-(4-Chlorobenzyl)benzimidazole Chlorobenzyl, furan-carboxamide Benzimidazole, chlorobenzyl, furan

Key Observations :

  • Benzimidazole Substitution : The target compound’s 1-methyl group contrasts with 5-chloro () or chlorobenzyl () substitutions, which may alter electronic properties and steric bulk .
  • Linker Diversity: The cyclohexylmethyl linker in the target compound is unique, while analogs use phenoxymethyl () or pyrrolidine () linkers, affecting conformational flexibility .
  • Terminal Groups : The triazole-carboxamide in the target compound differs from thiazole () or furan-carboxamide (), influencing binding interactions .

Analytical Characterization

Comparative spectral data highlights:

  • FTIR : Benzimidazole NH stretches (~3400 cm⁻¹) are consistent across analogs. The target compound’s triazole C=N stretch (~1600 cm⁻¹) aligns with ’s triazole derivatives .
  • ¹H NMR : Aromatic protons in benzimidazole (δ 7.2–8.0 ppm) and triazole (δ 8.1–8.3 ppm) are comparable. The cyclohexyl protons (δ 1.2–2.5 ppm) distinguish the target compound .
  • HRMS : ’s 5ck showed <0.1 ppm mass error, underscoring precision in structural validation .

Data Tables

Table 1: Structural Comparison of Key Analogs

(Refer to Section 2.1 for details.)

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, the benzoimidazole core is synthesized via refluxing substituted benzaldehydes with amino-triazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) . Optimization strategies include:

  • Catalyst selection : Switching from palladium on carbon to Raney nickel avoids dehalogenation side reactions during hydrogenation steps, improving intermediate yields (92% vs. <50% with Pd/C) .
  • Solvent and temperature control : Ethanol at 45°C enhances cyclization efficiency compared to water or lower temperatures (88% yield vs. <60% at 25°C) .
  • Base strength : Sodium hydroxide (2 equiv) outperforms weaker bases like Na₂CO₃ in promoting Schiff base formation and dehydration .

Q. How can researchers characterize the structural purity of this compound?

Key analytical techniques include:

  • Spectroscopy : IR confirms functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹), while ¹H/¹³C NMR identifies substituent patterns and cyclohexyl/benzimidazole proton environments .
  • Elemental analysis : Validates calculated vs. experimental C/H/N/S content to confirm purity .
  • Chromatography : LC-MS monitors reaction progress and detects byproducts during intermediate synthesis .

Advanced Research Questions

Q. What strategies minimize byproduct formation during triazole-carboxamide cyclization?

  • Catalyst optimization : Raney nickel prevents aryl dehalogenation, a common side reaction with Pd/C .
  • Reaction time control : Limiting hydrogenation to 6–8 hours reduces over-reduction of intermediates .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may suppress competing pathways like thioether formation in thiazole-triazole hybrids .

Q. How do substituents on the aryl-thiazole moiety influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., Br, F) : Enhance binding affinity to target enzymes (e.g., COX-1/2) by stabilizing hydrophobic interactions, as seen in derivatives like 9c (4-bromophenyl) .
  • Methoxy groups : Improve solubility but may reduce membrane permeability, as observed in 9e (4-methoxyphenyl) .
  • Docking studies : Molecular modeling shows substituent size impacts orientation in active sites (e.g., 9c’s bromine fits a deep pocket, while 9g’s methyl group induces steric hindrance) .

Q. How should researchers address contradictory biological activity data across studies?

Methodological approaches include:

  • Standardized assays : Control variables like cell line viability (e.g., MTT vs. ATP-based assays) to isolate compound-specific effects.
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out false negatives from rapid degradation .
  • Crystallography : Resolve binding modes (e.g., co-crystallization with target proteins) to confirm mechanistic hypotheses .

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